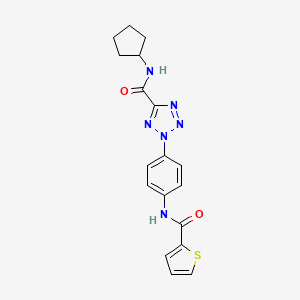

N-cyclopentyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N-cyclopentyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group bearing a thiophene-2-carboxamido moiety and a cyclopentyl carboxamide side chain. Its molecular formula is inferred as C₁₈H₁₉N₆O₃S, with an approximate molecular weight of 399.4 g/mol.

Properties

IUPAC Name |

N-cyclopentyl-2-[4-(thiophene-2-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S/c25-17(15-6-3-11-27-15)19-13-7-9-14(10-8-13)24-22-16(21-23-24)18(26)20-12-4-1-2-5-12/h3,6-12H,1-2,4-5H2,(H,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYABSLMDGVEOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(4-(thiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its electron-deficient nature, allowing for various biological interactions. The presence of thiophene and carboxamide groups enhances its solubility and bioactivity.

Antibacterial Activity

Recent studies have demonstrated that tetrazole derivatives, including those with thiophene substituents, exhibit antibacterial properties. Specifically, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that tetrazole-based compounds can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have been reported to induce apoptosis in glioma cells by targeting multiple pathways, including the inhibition of AMPK and activation of the Calpain/Cathepsin pathway . This suggests that this compound may also possess anticancer properties.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells through mitochondrial pathways and caspase activation.

- Modulation of Signaling Pathways : It is hypothesized that this compound could interfere with signaling pathways critical for cell survival and proliferation.

Study 1: Antibacterial Efficacy

A recent study synthesized various thiophene-tetrazole derivatives and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against S. aureus and E. coli, with IC50 values comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on glioma cells demonstrated that a related tetrazole compound reduced cell viability significantly. The mechanism involved the induction of necroptosis and autophagy, highlighting the compound's potential as an anti-glioma agent .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence:

Key Observations:

- Tetrazole vs. Thiazole Cores : The target and Analogs 1–2 share a tetrazole ring, while Analog 3 uses a thiazole ring. Tetrazoles offer enhanced metabolic stability compared to thiazoles, which may degrade more readily in vivo .

- The cyclopentyl group in the target may improve lipid solubility compared to Analog 2’s trifluoroethyl group, which is more polar .

- Purity Variability : Analog 3’s low purity (42%) highlights challenges in nitrothiophene synthesis, whereas other analogs (e.g., Analog 3’s counterpart at 99.05% purity) suggest optimized protocols for specific substituents .

Reaction Efficiency:

- HATU is a common reagent for carboxamide bond formation, but yields depend on steric hindrance. The cyclopentyl group in the target may slow coupling compared to smaller amines (e.g., trifluoroethyl in Analog 2) .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-cyclopentyl-2-(4-(thiophen-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer: Synthetic routes typically involve multi-step condensation and cyclization reactions. For example, coupling thiophene-2-carboxylic acid derivatives with phenyltetrazole intermediates under amide-forming conditions (e.g., EDC/HOBt or DCC). Yield optimization may involve solvent selection (DMF or THF), temperature control (reflux vs. room temperature), and catalytic additives (e.g., DMAP). Characterization via IR and NMR ensures correct functional group formation .

Q. Q2. How should researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- HPLC (≥95% purity threshold).

- 1H/13C NMR to confirm substituent positions and absence of unreacted intermediates.

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis (C, H, N, S) to validate stoichiometry .

Q. Q3. What spectroscopic methods are critical for distinguishing this compound from structurally similar analogs?

Methodological Answer:

- FT-IR : Focus on carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (e.g., thiophene vs. phenyl protons) .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2 or kinases).

- Validate predictions with MD simulations (GROMACS) to assess binding stability.

- Compare results with experimental IC50 values from enzyme inhibition assays .

Q. Q5. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability (microsomal assays) and bioavailability (Caco-2 permeability).

- Metabolite identification (LC-MS/MS) to detect active/inactive derivatives.

- Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance target engagement .

Q. Q6. How can structural modifications enhance selectivity while minimizing off-target effects?

Methodological Answer:

Q. Q7. What experimental controls are essential when studying the compound’s mechanism of action in cellular assays?

Methodological Answer:

- Negative controls : Use inactive analogs (e.g., methylated amide derivatives) to rule out nonspecific effects.

- Positive controls : Include known inhibitors/agonists (e.g., celecoxib for COX-2 studies).

- Gene knockdown (siRNA/CRISPR) to confirm target specificity .

Data Contradiction and Reproducibility

Q. Q8. How should researchers resolve inconsistencies in reported biological activities across studies?

Methodological Answer:

- Standardize assay conditions (cell lines, incubation times, serum concentrations).

- Replicate experiments using independent synthetic batches to exclude impurity-driven artifacts.

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. Q9. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

Methodological Answer:

- Document critical process parameters (CPPs) (e.g., reaction pH, cooling rates).

- Use quality-by-design (QbD) principles to define acceptable ranges for impurities.

- Validate intermediates via in-line PAT (process analytical technology) tools .

Analytical and Structural Challenges

Q. Q10. How can crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- Grow single crystals via slow vapor diffusion (e.g., ethanol/water mixtures).

- Perform X-ray diffraction to determine bond angles and torsional strain.

- Compare with DFT-optimized geometries to validate computational models .

Q. Q11. What advanced NMR techniques elucidate dynamic behavior in solution?

Methodological Answer:

- NOESY/ROESY : Identify through-space interactions between cyclopentyl and aromatic protons.

- Variable-temperature NMR : Probe conformational flexibility (e.g., ring puckering in tetrazole) .

Safety and Regulatory Considerations

Q. Q12. What toxicity screening assays are prioritized before advancing to animal studies?

Methodological Answer:

- Ames test for mutagenicity.

- hERG inhibition assay to assess cardiac risk.

- Cytotoxicity panels (HEK293, HepG2) to identify organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.